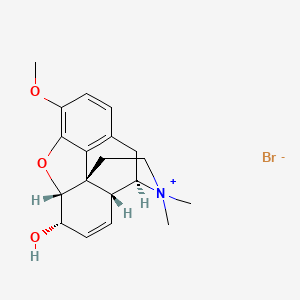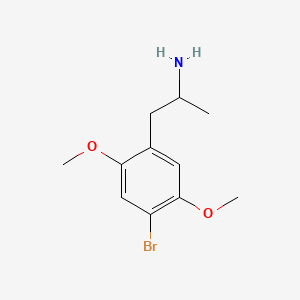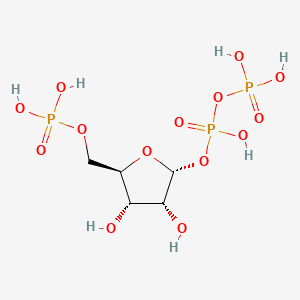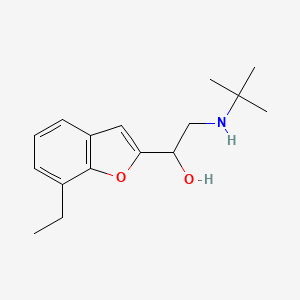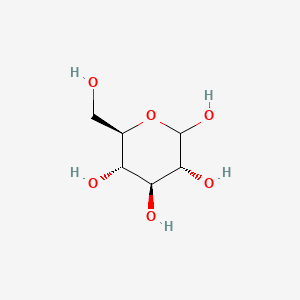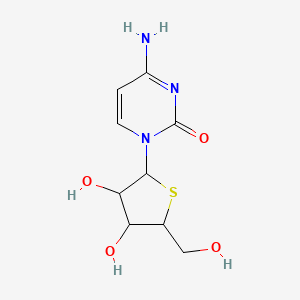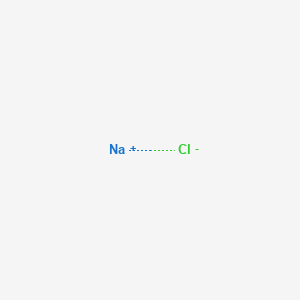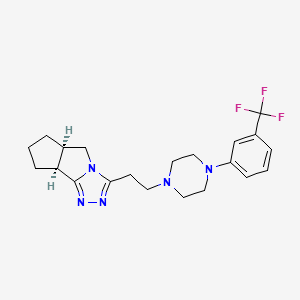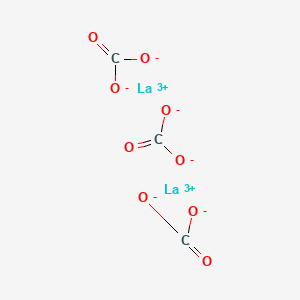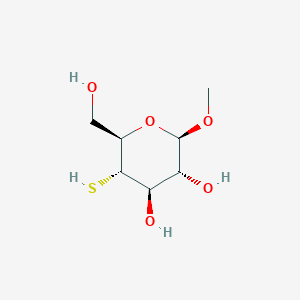
O1-Methyl-4-deoxy-4-thio-beta-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-thio-β-D-glucopyrannoside de méthyle est un composé organique appartenant à la classe des monosaccharides. Il se caractérise par la présence d'un atome de soufre qui remplace l'atome d'oxygène à la quatrième position du cycle du glucose.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du 4-thio-β-D-glucopyrannoside de méthyle implique généralement la thiolation du β-D-glucopyrannoside de méthyle. Une méthode courante consiste à utiliser des agents thiolant tels que le sulfure d'hydrogène ou la thiourée en milieu acide. La réaction est réalisée en milieu aqueux et le produit est purifié par cristallisation ou chromatographie .
Méthodes de production industrielle : La production industrielle du 4-thio-β-D-glucopyrannoside de méthyle suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité et un rendement constants du produit. Les étapes de purification sont optimisées pour minimiser les déchets et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-thio-β-D-glucopyrannoside de méthyle subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre peut être oxydé pour former des sulfoxydes ou des sulfones à l'aide d'oxydants tels que le peroxyde d'hydrogène ou les peracides.
Réduction : Le composé peut être réduit pour former des thiols ou des disulfures à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution avec des halogénures ou d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, peracides ; généralement réalisée à température ambiante.
Réduction : Hydrure de lithium et d'aluminium ; réalisée en conditions anhydres.
Substitution : Halogénures, nucléophiles ; les réactions sont réalisées dans des solvants polaires tels que le diméthylsulfoxyde ou l'acétonitrile.
Principaux produits :
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols, disulfures.
Substitution : Divers glucopyrannosides substitués.
Applications De Recherche Scientifique
Le 4-thio-β-D-glucopyrannoside de méthyle a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de glucides complexes et de glycosides.
Biologie : Employé dans des études de métabolisme des glucides et d'interactions enzyme-substrat.
Médecine : Investigué pour son potentiel en tant qu'agent thérapeutique dans le traitement des maladies impliquant le métabolisme des glucides.
5. Mécanisme d'action
Le mécanisme d'action du 4-thio-β-D-glucopyrannoside de méthyle implique son interaction avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques. L'atome de soufre dans le composé peut former des liaisons covalentes avec des résidus du site actif des enzymes, inhibant ainsi leur activité. Cette interaction peut affecter diverses voies métaboliques et processus cellulaires .
Composés similaires :
- β-D-glucopyrannoside de méthyle
- 4-O-méthyl β-D-glucopyrannoside de méthyle
- 4,6-di-O-galloyl-α-D-glucopyrannoside de méthyle
Comparaison : Le 4-thio-β-D-glucopyrannoside de méthyle est unique en raison de la présence d'un atome de soufre à la quatrième position, ce qui lui confère des propriétés chimiques et biologiques distinctes. Comparé au β-D-glucopyrannoside de méthyle, le dérivé thio présente une réactivité et une affinité de liaison différentes envers les enzymes et les récepteurs. La présence de soufre améliore également sa stabilité et sa résistance à l'hydrolyse .
Mécanisme D'action
The mechanism of action of methyl 4-thio-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The sulfur atom in the compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can affect various metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- Methyl beta-D-glucopyranoside
- Methyl 4-O-methyl beta-D-glucopyranoside
- Methyl 4,6-di-O-galloyl-alpha-D-glucopyranoside
Comparison: Methyl 4-thio-beta-D-glucopyranoside is unique due to the presence of a sulfur atom at the fourth position, which imparts distinct chemical and biological properties. Compared to methyl beta-D-glucopyranoside, the thio derivative exhibits different reactivity and binding affinity towards enzymes and receptors. The presence of sulfur also enhances its stability and resistance to hydrolysis .
Propriétés
Formule moléculaire |
C7H14O5S |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O5S/c1-11-7-5(10)4(9)6(13)3(2-8)12-7/h3-10,13H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
Clé InChI |
PFROTWRHYMLGHR-NYMZXIIRSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)S)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


